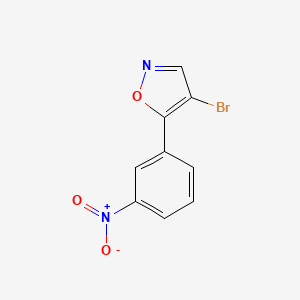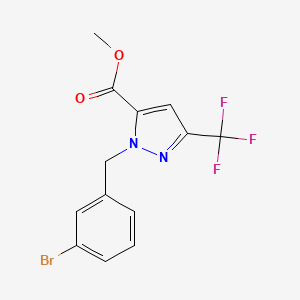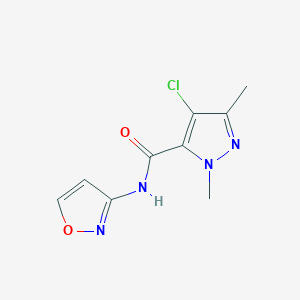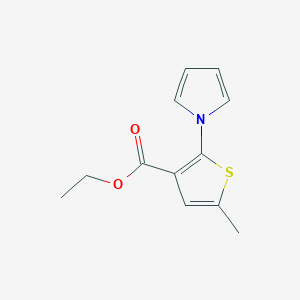
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールは、酸素原子と窒素原子を1つずつ含む5員環複素環式化合物であるオキサゾール類に属する有機化合物です。この化合物は、オキサゾール環の4位に臭素原子、5位にニトロフェニル基を有していることが特徴です。
合成方法
合成ルートと反応条件
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールの合成は、通常、適切な前駆体を特定の反応条件下で環化することにより行われます。一般的な方法の1つは、3-ニトロ安息香酸クロリドと4-ブロモ-2-アミノフェノールをトリエチルアミンなどの塩基の存在下で反応させることです。反応は、中間体の生成を経て進行し、環化してオキサゾール環を形成します。
工業的生産方法
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールの特定の工業的生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することにあります。これには、収率と純度を向上させるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを高めるために連続フロー反応器を使用することも含まれます。
化学反応解析
反応の種類
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子は、アミンやチオールなどの求核剤によって置換される可能性があります。
還元反応: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元される可能性があります。
酸化反応: この化合物は、特にフェニル環で、過マンガン酸カリウムなどの酸化剤を使用して酸化反応を起こす可能性があります。
一般的な試薬と条件
求核置換: アジ化ナトリウムやチオ尿素などの試薬を、高温の極性非プロトン性溶媒(DMFなど)中で使用します。
還元: パラジウム炭素(Pd/C)などの触媒を、大気圧の水素ガスと共に使用します。
酸化: 過マンガン酸カリウムを、水性または有機溶媒中で還流条件下で使用します。
主な生成物
置換: 4-置換-5-(3-ニトロフェニル)-1,2-オキサゾール誘導体の生成。
還元: 4-ブロモ-5-(3-アミノフェニル)-1,2-オキサゾールの生成。
酸化: フェニル環の酸化誘導体の生成。
科学研究への応用
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールは、いくつかの科学研究に応用されています。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 新しい医薬品の開発のための潜在的なリード化合物として探索されています。
工業: 独自の電子特性により、ポリマーや染料などの高度な材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(3-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-nitrobenzoyl chloride with 4-bromo-2-aminophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products
Substitution: Formation of 4-substituted-5-(3-nitrophenyl)-1,2-oxazole derivatives.
Reduction: Formation of 4-bromo-5-(3-aminophenyl)-1,2-oxazole.
Oxidation: Formation of oxidized derivatives of the phenyl ring.
科学的研究の応用
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的と相互作用し、特定の経路の阻害または活性化につながる可能性があります。ニトロフェニル基は、細胞成分と相互作用する反応性中間体を形成するために還元される可能性があり、オキサゾール環は、標的分子との水素結合やπ-π相互作用に関与することができます。
類似化合物との比較
4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールは、次のような他の類似化合物と比較することができます。
3-ブロモ-2-メチル-5-(4-ニトロフェニル)チオフェン: 構造は似ていますが、オキサゾール環ではなくチオフェン環が含まれています。
4-ブロモ-3'-ニトロアセトフェノン: ニトロフェニル基が含まれていますが、オキサゾール環はありません。
4-ブロモ-5-(2-クロロ-ベンゾイルアミノ)-1H-ピラゾール-3-カルボン酸: ピラゾール環と異なる置換パターンが含まれています。
これらの比較は、4-ブロモ-5-(3-ニトロフェニル)-1,2-オキサゾールのユニークな構造的特徴と反応性を強調しており、さまざまな研究用途に適した化合物となっています。
特性
分子式 |
C9H5BrN2O3 |
|---|---|
分子量 |
269.05 g/mol |
IUPAC名 |
4-bromo-5-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-5-11-15-9(8)6-2-1-3-7(4-6)12(13)14/h1-5H |
InChIキー |
NICWCZNFJDOFTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903682.png)
![3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10903684.png)
![methyl 4-cyano-5-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10903689.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)

![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)

![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)
![N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)

![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)

